D-Leucine Methyl Ester Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

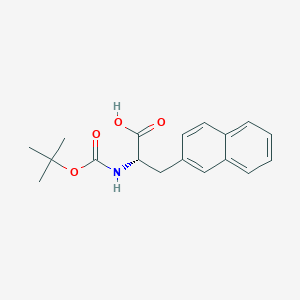

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl (2R)-2-amino-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCBMODXGJOKD-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-53-4 |

Source

|

| Record name | methyl (2R)-2-amino-4-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Characteristics

An In-depth Technical Guide to the Chemical Properties and Applications of D-Leucine Methyl Ester Hydrochloride

This guide provides a comprehensive technical overview of this compound, a pivotal amino acid derivative. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the validation of its identity. We will delve into its core physicochemical properties, robust synthetic protocols, detailed analytical characterization, and critical role in modern pharmaceutical science.

This compound is the hydrochloride salt of the methyl ester of D-leucine. The introduction of the methyl ester group to the carboxylic acid moiety and the formation of the hydrochloride salt at the amine group are deliberate modifications that impart crucial properties. The esterification protects the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling, while the hydrochloride salt enhances the compound's stability and solubility in various solvents.[1][2] Unlike the free ester, which is prone to self-condensation to form diketopiperazines or other polymers, the hydrochloride salt is a stable, crystalline solid that is readily handled and stored.[1][2]

This stability is paramount in multi-step syntheses where the integrity of each building block is essential for the success of the overall process. The compound presents as a white to off-white crystalline powder.[1][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5845-53-4 | [1][4][5][6] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][3][4][6] |

| Molecular Weight | 181.66 g/mol | [1][4][7] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 145 - 149 °C | [1] |

| Optical Rotation | [α]²⁰/D = -12 ± 1° (c=1 in 1N HCl) | [1] |

| Purity | ≥ 98% | [1][3] |

| IUPAC Name | methyl (2R)-2-amino-4-methylpentanoate;hydrochloride | [3][4] |

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the esterification of D-leucine. Two primary methods are prevalent in laboratory and industrial settings: the Fischer-Speier esterification and the thionyl chloride-mediated method. The choice between them is dictated by factors such as scale, desired reaction time, and tolerance for hazardous reagents.

Method A: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification that involves refluxing the amino acid in the corresponding alcohol (in this case, methanol) with a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride.[8][9]

The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol is typically used, and the water formed as a byproduct must be removed.[8][9] While seemingly straightforward, the zwitterionic nature of amino acids can complicate the reaction, often requiring longer reaction times to achieve high yields.[10]

Caption: Workflow for Thionyl Chloride-Mediated Synthesis.

Detailed Experimental Protocol: Thionyl Chloride Method

This protocol is a self-validating system, beginning with synthesis and concluding with purification, ensuring a high-purity final product.

Materials:

-

D-Leucine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether

-

Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, rotary evaporator

Procedure:

-

Reaction Setup: Suspend D-Leucine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition (Causality: Safety and Control): Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 30-45 minutes. [11]This slow, cooled addition is critical to manage the exothermic reaction between SOCl₂ and methanol and to prevent uncontrolled boiling or degradation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or gently reflux until the reaction is complete (monitoring by TLC is recommended). The suspension should become a clear solution as the starting material is converted to the soluble hydrochloride salt.

-

Workup and Isolation: Remove the solvent and any excess thionyl chloride in vacuo using a rotary evaporator. [11]To ensure complete removal of volatile byproducts, the resulting residue can be co-evaporated with toluene twice. [11]5. Purification (Trustworthiness: Ensuring Purity): The crude solid product is purified by recrystallization. Dissolve the residue in a minimal amount of hot methanol and precipitate the crystalline product by slowly adding cold, anhydrous diethyl ether.

-

Final Product: Collect the white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step, typically accomplished through a combination of spectroscopic methods and physical measurements.

Table 2: Representative Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet (~3.7 ppm, 3H), Multiplet (~4.0 ppm, 1H), Multiplets (~1.7 ppm, 3H), Doublet (~0.9 ppm, 6H), Broad singlet (>8.0 ppm, 3H) | Corresponds to the methyl ester protons, the α-proton, the β- and γ-protons, the diastereotopic γ-methyl groups, and the ammonium protons, respectively. [12][13] |

| ¹³C NMR | Signal (~170-175 ppm), Signal (~52-55 ppm), Signal (~50-53 ppm), Signals (~20-40 ppm) | Corresponds to the ester carbonyl carbon, the ester methoxy carbon, the α-carbon, and the side-chain carbons, respectively. [12] |

| FTIR (KBr) | Strong band (~1730-1750 cm⁻¹), Broad band (~2500-3200 cm⁻¹), Band (~1500-1600 cm⁻¹) | Characteristic C=O stretch of the ester, N-H stretch of the ammonium salt (R-NH₃⁺), and N-H bending vibrations, respectively. [7] |

| Mass Spec (ESI+) | m/z ~146.12 | Corresponds to the molecular ion of the free ester [M+H]⁺, formed after loss of HCl in the ion source. |

Applications in Research and Drug Development

The utility of this compound is primarily centered on its role as a chiral building block in synthetic chemistry.

-

Peptide Synthesis: This is its most significant application. [1]As a C-terminally protected amino acid, it is a crucial starting material for solution-phase peptide synthesis. The D-configuration is of particular interest in designing peptidomimetics or peptides with enhanced stability against enzymatic degradation, as proteases typically recognize L-amino acids.

-

Pharmaceutical Formulations: The compound's enhanced solubility and stability make it a candidate for use in various pharmaceutical formulations, potentially improving the bioavailability of active ingredients. [1]* Metabolic Studies: As a stable, isotopically-labelable molecule, it serves as a tool in metabolic studies to trace the pathways of amino acid metabolism and protein synthesis. [1]* Chiral Ligand Synthesis: The chiral center and functional groups allow it to be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

References

- Leucine methyl ester hydrochloride.

- This compound.

- L-leucine methyl ester hydrochloride. SpectraBase. [Link]

- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. [Link]

- What are a good methods for reaction of amino acids with thionyl chloride?

- Method for producing amino acid ester hydrochloride.

- Preparation method of DL-leucine.

- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.

- Process for resolving D, L-leucine.

- ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2...

- Fischer–Speier esterific

- Esterification of Glycine. Chemistry Stack Exchange. [Link]

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- Fischer Esterific

- What are different ways to convert Amino Acid carboxylic acid into ester?

- Glycine methyl ester hydrochloride. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C7H16ClNO2 | CID 11600782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5845-53-4 [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

D-Leucine Methyl Ester Hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of D-Leucine Methyl Ester Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (CAS: 5845-53-4). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices. We will explore an integrated analytical workflow, ensuring that each step provides self-validating data to build an unassailable structural proof. The core techniques covered include Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Analysis, culminating in the definitive confirmation by X-ray Crystallography.

Introduction: The Analytical Imperative

This compound is a chiral building block crucial in peptide synthesis and pharmaceutical research.[1] Its structure, comprising a methyl ester, a primary amine (as a hydrochloride salt), and an isobutyl side chain attached to a chiral center, requires a multi-faceted analytical approach for unambiguous confirmation. The presence of the hydrochloride salt influences its physical properties, such as solubility and stability, making it suitable for various applications but also requiring specific considerations during analysis.[1] The primary objective of this guide is to establish not only the compound's constitution (atom connectivity) but also its configuration (the D- or R-stereochemistry at the α-carbon).

The molecular formula is C₇H₁₅NO₂·HCl, with a molecular weight of approximately 181.66 g/mol .[2][3] Our analytical strategy is designed to confirm these fundamental properties before progressively resolving the finer details of its molecular architecture.

The Strategic Workflow: A Logic-Driven Approach

A robust structure elucidation is not a linear process but an integrated system where results from one technique inform the next. The workflow below outlines a logical progression from confirming the molecular formula and identifying functional groups to mapping the precise atomic arrangement and verifying the stereochemistry.

Caption: Integrated workflow for the structure elucidation of this compound.

Foundational Analysis: Confirming the Basics

Before intricate spectral analysis, the molecular formula and purity must be rigorously confirmed. This phase ensures that the sample under investigation is indeed the target compound and is free from significant impurities that could confound subsequent analyses.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile compounds like amino acid salts.[1] A reversed-phase method is typically effective.

Experimental Protocol:

-

System: HPLC with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the carboxyl group).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase.

Causality & Trustworthiness: The use of TFA acts as an ion-pairing agent, improving the peak shape of the charged amine. The gradient elution ensures that any potential impurities with different polarities are resolved. Purity is determined by the area percentage of the main peak, with a target of ≥99% for high-quality samples.[1]

Molecular Weight Determination: Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule. The analysis is performed in positive ion mode to detect the cationic form of the molecule after the loss of the chloride counter-ion.

Experimental Protocol:

-

System: ESI Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive ESI.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water with 0.1% formic acid at a concentration of ~10 µg/mL.

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

Expected Data & Interpretation: The primary goal is to observe the molecular ion corresponding to the free base form [M]+. For C₇H₁₅NO₂, the expected monoisotopic mass is 145.1103 Da. The mass spectrometer should detect an ion at m/z 146.1181, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is critical here; a measured mass within 5 ppm of the theoretical mass provides strong evidence for the molecular formula.

| Ion Species | Calculated Monoisotopic Mass (Da) | Expected m/z |

| [C₇H₁₅NO₂ + H]⁺ | 146.1176 | 146.1176 |

Spectroscopic Analysis: Assembling the Molecular Puzzle

With the molecular formula confirmed, the next phase focuses on piecing together the atomic connectivity using spectroscopic methods.

Functional Group Identification: FTIR Spectroscopy

FTIR provides a rapid "fingerprint" of the molecule, confirming the presence of key functional groups.

Experimental Protocol:

-

System: FTIR Spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.[4]

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹, averaging 16-32 scans.

Expected Data & Interpretation: The spectrum is interpreted by identifying characteristic absorption bands. For this compound, the key is to identify the ester and the ammonium salt.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-2800 | N-H stretch (broad) | Ammonium (-NH₃⁺) |

| ~2960-2870 | C-H stretch | Alkane (isobutyl) |

| ~1740 | C=O stretch | Ester |

| ~1580-1500 | N-H bend | Ammonium (-NH₃⁺) |

| ~1200 | C-O stretch | Ester |

The broad absorption in the 3100-2800 cm⁻¹ range is characteristic of the N-H stretching in an ammonium salt, a key piece of evidence for the hydrochloride form. The sharp, strong peak around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[5]

Carbon & Proton Skeleton: 1D NMR Spectroscopy (¹H and ¹³C)

NMR is the most powerful tool for elucidating the detailed structure of organic molecules. Spectra should be recorded in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), where the hydrochloride salt is soluble.[6]

¹³C NMR Spectroscopy

This experiment reveals the number and electronic environment of all carbon atoms in the molecule.

Experimental Protocol:

-

System: NMR Spectrometer (≥400 MHz).

-

Solvent: D₂O or CD₃OD.

-

Experiment: Standard ¹³C with proton decoupling. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

Expected Data & Interpretation: Seven distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | DEPT-135 Phase |

| ~175 | C=O | N/A (Quaternary) |

| ~55 | α-CH | Positive (CH) |

| ~53 | O-CH₃ | Positive (CH₃) |

| ~40 | β-CH₂ | Negative (CH₂) |

| ~25 | γ-CH | Positive (CH) |

| ~23 | δ-CH₃ (x2) | Positive (CH₃) |

Note: Chemical shifts are predictive and can vary based on solvent and pH.[7]

¹H NMR Spectroscopy

This provides detailed information about the proton environments and their connectivity through spin-spin coupling.

Experimental Protocol:

-

System: NMR Spectrometer (≥400 MHz).

-

Solvent: D₂O or CD₃OD.

-

Experiment: Standard ¹H NMR.

Expected Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~4.1 | Triplet (t) | 1H | α-CH |

| ~3.8 | Singlet (s) | 3H | O-CH₃ |

| ~1.9-1.7 | Multiplet (m) | 3H | β-CH₂ and γ-CH |

| ~0.9 | Doublet (d) | 6H | δ-CH₃ (x2) |

Note: In D₂O, the acidic amine protons (-NH₃⁺) will exchange with deuterium and become invisible. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.[8][9]

The splitting patterns are key to validating the structure:

-

The α-CH is a triplet because it is coupled to the two adjacent β-CH₂ protons.

-

The O-CH₃ is a singlet as it has no adjacent protons.

-

The δ-CH₃ protons appear as a doublet because they are coupled to the single γ-CH proton.

Assembling the Fragments: 2D NMR Spectroscopy

While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two proton signals indicates they are part of the same spin system. For D-Leucine Methyl Ester, we expect to see a correlation trail from the α-CH to the β-CH₂ protons, and from the β-CH₂ protons to the γ-CH proton, which in turn correlates to the δ-CH₃ protons.

HSQC (¹H-¹³C Correlation): This experiment maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the previously observed ¹H and ¹³C signals to specific atoms in the proposed structure.

Caption: Key NMR correlations used to assemble the structure of D-Leucine Methyl Ester.

Stereochemical Determination

The final and most critical step for a chiral molecule is to confirm its absolute stereochemistry.

Optical Rotation: Polarimetry

As a chiral molecule, this compound will rotate plane-polarized light. The "D" designation historically refers to its relationship to D-glyceraldehyde and typically corresponds to a specific direction of rotation.

Experimental Protocol:

-

System: Polarimeter.

-

Sample Preparation: Prepare a solution of known concentration (e.g., c=1) in a specified solvent (e.g., 1N HCl).[1]

-

Measurement: Measure the angle of rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (20 °C).

Expected Data & Interpretation: The literature value for the specific rotation [α]²⁰D is approximately -12 ± 1° (c=1 in 1N HCl).[1] A measured value in this range confirms the sample is the D-enantiomer and is enantiomerically pure. The L-enantiomer has an equal and opposite rotation of approximately +13°.[3]

Definitive Structure: X-ray Crystallography

For an ultimate, unambiguous proof of structure, including absolute configuration, single-crystal X-ray diffraction is the definitive technique.[10]

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound, often by slow evaporation from a suitable solvent system (e.g., ethanol/water). This is the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. The absolute configuration can be determined using anomalous dispersion effects (Flack parameter).

Interpretation: The result is a 3D model of the molecule as it exists in the crystal lattice, providing precise bond lengths, bond angles, and the absolute stereochemistry at the α-carbon, confirming it as (R). This technique provides the highest possible level of structural proof.[11][12]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following the integrated workflow presented in this guide—from foundational mass and purity confirmation through detailed 1D/2D NMR analysis to final stereochemical verification—a researcher can build a complete and irrefutable structural dossier. Each step is designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final assigned structure.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11600782, this compound.

- ChemBK (2024). D-leucine methyl ester hcl.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723695, Leucine methyl ester hydrochloride.

- SpectraBase (n.d.). L-leucine methyl ester hydrochloride [FTIR].

- SpectraBase (n.d.). L-leucine methyl ester hydrochloride.

- The Royal Society of Chemistry (2011). Supporting Information.

- Al-Karaghouli, A. R., & Koetzle, T. F. (1975). Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics, 62(4), 1388-1394.

- NIST (n.d.). l-Leucine, N-caproyl-, methyl ester. In NIST Chemistry WebBook.

- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) for Leucine.

- Xu, W., Zhong, C., et al. (2020). Analytical methods for amino acid determination in organisms. Journal of Chromatography B, 1151, 122201.

- Biemann, K., & Vetter, W. (1960). Mass Spectrometry and Amino-Acids. Chimia, 14, 373-380.

- Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104353.

- Mgbemere, H., et al. (2024). XRD scans of amino acid samples. ResearchGate.

- Shimadzu (n.d.). Analytical Methods for Amino Acids.

- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, D2O, experimental) for Leucine.

- Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview.

- Wongwailikhit, K., et al. (2020). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester). ResearchGate.

- Loos, P., et al. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints. Journal of Magnetic Resonance, 252, 94-99.

- Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 14(2), 111-125.

- SpectraBase (n.d.). L-Leucine, N,N-dimethyl-, methyl ester.

- de Almeida, R. C., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A, 74(Pt 3), 196–207.

- NIST (n.d.). Leucine. In NIST Chemistry WebBook.

- The Royal Society of Chemistry (n.d.). Simple and efficient Fmoc removal in ionic liquid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H16ClNO2 | CID 11600782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]

- 4. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to D-Leucine Methyl Ester Hydrochloride (CAS: 5845-53-4)

This guide provides a comprehensive technical overview of D-Leucine Methyl Ester Hydrochloride, a pivotal building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and strategic applications, with a focus on enhancing the therapeutic potential of peptide-based agents. We will explore not only the "what" but the "why" behind its use, offering field-proven insights into its role in overcoming the inherent limitations of natural peptides.

Introduction: The Strategic Advantage of D-Amino Acids in Peptide Therapeutics

Peptide-based therapeutics are at the forefront of pharmaceutical research, offering high potency and target specificity.[1] However, peptides composed solely of naturally occurring L-amino acids are often hampered by rapid enzymatic degradation in the body, leading to short half-lives and the need for frequent administration.[1][2] A key strategy to surmount this challenge is the incorporation of D-amino acids, the non-natural mirror images of their L-counterparts.[3][4]

D-Leucine, and by extension its derivatives like this compound, are instrumental in this approach. When integrated into a peptide sequence, D-Leucine imparts significant resistance to cleavage by proteases and peptidases.[1][2][5] This enhanced stability translates to longer circulation times, improved bioavailability, and potentially a reduced dosing frequency, all of which are highly desirable characteristics for a successful drug candidate.[1][2] Beyond stability, the inclusion of D-amino acids can also modulate a peptide's conformation, which may lead to improved receptor binding and even unique biological activities.[3][4]

This compound serves as a readily available and versatile precursor for the introduction of D-Leucine into peptide chains, particularly in well-established synthesis methodologies like Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Specifications

This compound is the hydrochloride salt of the methyl ester of D-leucine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it convenient for use in various synthetic applications.[6]

| Property | Value | Source(s) |

| CAS Number | 5845-53-4 | [7] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [7] |

| Molecular Weight | 181.66 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 145 - 149 °C | [7] |

| Purity | ≥ 99% (HPLC) | [7] |

| Optical Rotation | [α]²⁰D = -12 ± 1° (c=1 in 1N HCl) | [7] |

| Solubility | Soluble in water and alcohol | [6] |

Synthesis and Purification

Esterification of D-Leucine

The synthesis of this compound is typically achieved through the Fischer-Speier esterification of D-Leucine. A common and efficient laboratory-scale method utilizes methanol in the presence of an acid catalyst. While traditional methods might use gaseous hydrochloric acid or sulfuric acid, a more convenient approach employs trimethylchlorosilane (TMSCl).[10][11]

Protocol: Esterification of D-Leucine using TMSCl/Methanol

This protocol is adapted from a general method for the synthesis of amino acid methyl ester hydrochlorides.[10][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-Leucine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid).

-

Addition of TMSCl: Cool the suspension in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the stirred suspension.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Typically, the reaction is complete within 12-24 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

Causality behind Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

-

TMSCl as a Catalyst: Trimethylchlorosilane reacts with methanol in situ to generate HCl, which is the actual catalyst for the esterification. This method is often more convenient and safer than using gaseous HCl.[11]

-

Monitoring by TLC: TLC allows for the visual tracking of the disappearance of the starting material (D-Leucine) and the appearance of the more non-polar product (the methyl ester), confirming the reaction's progression towards completion.

Purification

For applications in peptide synthesis, high purity of the amino acid derivative is paramount. A straightforward purification method involves recrystallization or treatment with activated carbon to remove colored impurities.[6]

Protocol: Purification by Activated Carbon Treatment and Recrystallization

This protocol is adapted from a method for purifying L-leucine methyl ester hydrochloride and is applicable to the D-isomer.[6]

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.

-

Decolorization: Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution and stir for 10-15 minutes.

-

Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application in Peptide Synthesis

This compound is a precursor to N-protected D-leucine derivatives, such as Fmoc-D-Leu-OH and Boc-D-Leu-OH, which are the forms directly used in Solid-Phase Peptide Synthesis (SPPS).[1][12][13] The methyl ester can be hydrolyzed to the free acid after N-protection to yield the required building block.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next N-protected amino acid.[12][14]

Workflow for Incorporating Fmoc-D-Leu-OH in SPPS

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Protocol: Manual Coupling of Fmoc-D-Leu-OH in Fmoc-SPPS

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-D-Leu-OH onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 10-15 minutes.[12]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-D-Leu-OH (3-4 equivalents relative to resin loading), a coupling agent such as HCTU (3-4 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) in DMF.

-

Allow the activation to proceed for 2-5 minutes.[12]

-

-

Coupling:

-

Add the activated Fmoc-D-Leu-OH solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

-

-

Confirmation (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a successful coupling).

Causality behind Experimental Choices:

-

Coupling Reagents (HCTU/HATU): These reagents are highly efficient for forming amide bonds, especially for sterically hindered amino acids like leucine, ensuring high coupling yields.[12]

-

Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and to facilitate the activation of the carboxylic acid.

-

Solvent (DMF): DMF is an excellent solvent for swelling the polystyrene-based resins typically used in SPPS and for dissolving the reactants, facilitating their diffusion to the reactive sites on the resin.[15]

Impact on Drug Development

The inclusion of D-leucine can profoundly impact a peptide's therapeutic properties.

Enhanced Proteolytic Stability

The primary driver for using D-amino acids is to create peptides that are resistant to degradation by proteases, which are stereospecific for L-amino acids.[2][4] This increased stability leads to a longer plasma half-life, a critical factor for reducing the frequency of administration and improving patient compliance.

Modulation of Biological Activity and Toxicity

The substitution of an L-amino acid with a D-amino acid can alter the peptide's three-dimensional structure. This can sometimes lead to enhanced binding to the target receptor or, conversely, a decrease in activity. Therefore, the position of D-amino acid substitution must be carefully selected.

A notable example is the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) resulted in a peptide with approximately ten times stronger antibacterial and anticancer activity compared to the parent peptide.[16][17] Importantly, this modification also led to lower hemolytic activity (toxicity to red blood cells) compared to the L-leucine modified version, thereby improving its therapeutic index.[16]

Biological Activity Data for B1OS and its D-Leucine Analogue

| Peptide | MIC against S. aureus (μM) | HC₅₀ (μM) | Therapeutic Index (HC₅₀/MIC) |

| B1OS (Parent) | 32 | >128 | >4 |

| B1OS-D-L | 2 | 74.5 | 37.25 |

| Data sourced from a study on a novel peptide from Odorrana schmackeri.[16] |

Logical Relationship: D-Leucine Incorporation and Therapeutic Index

Caption: The strategic incorporation of D-Leucine can positively influence multiple pharmacokinetic and pharmacodynamic parameters, leading to an improved overall therapeutic index.

Analytical Methods for Quality Control

Ensuring the chemical and chiral purity of this compound and its derivatives is critical for successful synthesis and for regulatory compliance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. It separates the D- and L-enantiomers, allowing for their quantification.

Protocol: Chiral HPLC Analysis

A validated chiral HPLC method is essential to confirm that the enantiomeric excess is high (typically >99%).

-

Column: A chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based like Astec CHIROBIOTIC T) or polysaccharide derivatives are commonly used for amino acid enantiomer separation.[18]

-

Mobile Phase: A typical mobile phase would be a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate).[19][20] The exact ratio is optimized to achieve baseline separation of the D- and L-enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210-230 nm) is suitable for amino acid derivatives.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Self-Validating System: The method is validated by running a sample of the corresponding racemic (DL) mixture to confirm the retention times of both enantiomers and ensure the method is capable of separating them. The analysis of the this compound sample should then show a single major peak at the retention time corresponding to the D-enantiomer, with any peak at the L-enantiomer's retention time being below the specified limit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the compound. The spectra should be consistent with the expected structure of methyl (2R)-2-amino-4-methylpentanoate hydrochloride.

-

¹H NMR: The spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7-3.8 ppm), the alpha-proton (a triplet or multiplet), and the protons of the isobutyl side chain.[10]

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the alpha-carbon, and the carbons of the methyl ester and the isobutyl group.[10]

Note: The NMR spectra of this compound are identical to those of its L-enantiomer, as NMR is not an inherently chiral technique without the use of chiral shift reagents.[9][21]

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[9]

-

Handling: Avoid ingestion, inhalation, and the formation of dust.[9] Ensure adequate ventilation.

-

Storage: Store in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be kept in a tightly sealed container to avoid exposure to moisture.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the design and development of next-generation peptide therapeutics. Its primary role as a precursor to D-leucine building blocks allows for the synthesis of peptides with enhanced stability against enzymatic degradation, a critical step in transforming potent but fragile peptides into viable drug candidates. By understanding the principles behind its synthesis, purification, and application, and by employing rigorous analytical methods for its quality control, researchers can effectively leverage the unique advantages conferred by this non-natural amino acid derivative to advance the field of drug discovery.

References

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- BenchChem. (2025). Application Notes: The Role of Methyl (tert-butoxycarbonyl)

- The Royal Society of Chemistry. (n.d.).

- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.

- SpectraBase. (n.d.). L-leucine methyl ester hydrochloride. Wiley.

- The Royal Society of Chemistry. (2020).

- Afonin, D. A., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Accounts of chemical research, 48(5), 1349–1358.

- BenchChem. (2025). Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH. BenchChem.

- Google Patents. (n.d.). Method for purifying L-leucine methyl ester hydrochloride.

- Xi, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9495.

- Google Patents. (n.d.). US4259441A - Process for resolving D, L-leucine.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- ResearchGate. (n.d.). (a) Chiral HPLC analysis of synthesized [5‐¹¹C]Leu using....

- BenchChem. (2025). Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery. BenchChem.

- ResearchGate. (2021). (PDF) Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.

- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.

- Aapptec. (n.d.). Boc-D-Amino Acids. Aapptec.

- LifeTein. (2024). Should My Peptides Have D-Amino Acids?.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- ResearchGate. (n.d.). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2....

- Organic Syntheses. (n.d.). Procedure.

- SCIRP. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.

- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.

- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.

- PubMed. (2013). Therapeutic potential of the peptide leucine arginine as a new nonplant bowman-birk-like serine protease inhibitor.

- PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.

- The University of Queensland. (n.d.).

- ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF.

- ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.

- PubChem. (n.d.). Leucine methyl ester hydrochloride. National Center for Biotechnology Information.

- MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000687).

- Thieme. (n.d.). 4 Synthesis of Peptides.

- Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.

- Chem-Impex. (2026).

- ResearchGate. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. bestpricenutrition.com [bestpricenutrition.com]

- 6. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchgate.net [researchgate.net]

- 16. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. researchgate.net [researchgate.net]

- 20. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of D-Leucine Methyl Ester Hydrochloride

This guide provides a comprehensive overview of the solubility characteristics of D-Leucine Methyl Ester Hydrochloride, a key building block in peptide synthesis and various pharmaceutical applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical considerations in various solvent systems, and robust methodologies for empirical determination.

Introduction: The Significance of this compound in Research and Development

This compound is a derivative of the essential amino acid D-leucine, where the carboxylic acid group has been esterified to a methyl group and the amino group is protonated to form a hydrochloride salt. This modification has profound implications for its physical and chemical properties, most notably its solubility. Unlike its zwitterionic amino acid precursor, which exhibits limited solubility in many organic solvents, the hydrochloride salt form enhances its utility in a broader range of reaction conditions, particularly in the realm of peptide synthesis and the formulation of active pharmaceutical ingredients (APIs).[1] Understanding and controlling the solubility of this compound is paramount for optimizing reaction kinetics, purification strategies, and the bioavailability of final drug products.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 145 - 149 °C |

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As an amino acid ester hydrochloride, its solubility is primarily dictated by its ionic nature and the presence of both polar and non-polar moieties.

The Role of the Hydrochloride Salt

The conversion of the free amino group to its hydrochloride salt is a critical factor in enhancing solubility in polar solvents.[2] This salt formation disrupts the strong intermolecular forces present in the crystalline lattice of the free ester, allowing solvent molecules to more readily solvate the individual ions.

Influence of the Molecular Structure

This compound possesses a hydrophilic head (the ammonium and ester groups) and a hydrophobic tail (the isobutyl side chain). This amphiphilic character means its solubility will be highly dependent on the polarity of the solvent.

Caption: Polarity distribution in this compound.

Solubility in Common Laboratory Solvents: A Qualitative Overview

Table of Expected Solubility:

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | High | The ionic nature of the hydrochloride salt and the polar ester group favor strong interactions with polar water molecules. |

| Methanol | High | High | As a polar protic solvent, methanol can effectively solvate both the ammonium and chloride ions, as well as the ester group. |

| Ethanol | Medium-High | Moderate | The slightly lower polarity of ethanol compared to methanol may result in reduced, but still significant, solubility. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the cationic ammonium group, leading to good solubility. For the related L-tert-Leucine Methyl Ester Hydrochloride, a solubility of 100 mg/mL has been reported.[3] |

| N,N-Dimethylformamide (DMF) | High (Aprotic) | Good | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the ionic components of the molecule. |

| Acetonitrile | Medium | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its solvating power for the ammonium group. |

| Dichloromethane (DCM) | Low | Low to Insoluble | The non-polar nature of DCM makes it a poor solvent for ionic salts. |

| Hexanes/Heptanes | Very Low | Insoluble | These non-polar aliphatic hydrocarbons will not effectively solvate the polar and ionic parts of the molecule. |

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This increased kinetic energy helps to overcome the lattice energy of the crystal and promotes the mixing of the solute and solvent. It is anticipated that the solubility of this compound in polar solvents will show a positive correlation with temperature.

pH

The pH of the aqueous solution can have a significant impact on the solubility of amino acid esters.[4][5] In acidic to neutral conditions, the amino group will remain protonated, maintaining the compound's salt form and thus its higher solubility. However, in basic conditions, the ammonium group will be deprotonated to the free amine. This neutral form is generally less soluble in aqueous media and may precipitate out of solution.

Caption: The influence of pH on the ionization state and solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, empirical determination of solubility is often necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical instrument.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of the Slurry: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC method. An isocratic reverse-phase method with UV detection (at a low wavelength, e.g., ~210 nm) is often suitable for amino acid derivatives.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of the sample solution by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility: The determined concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL or g/100 mL.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. As a hydrochloride salt of an amino acid ester, it exhibits favorable solubility in polar solvents such as water, methanol, and DMSO, a direct consequence of its ionic nature. Factors such as temperature and pH can significantly modulate its solubility, with higher temperatures generally leading to increased solubility and acidic to neutral pH maintaining its highly soluble protonated form. While specific quantitative solubility data is sparse in the public domain, the experimental protocols outlined in this guide provide a robust framework for its empirical determination. A thorough understanding and characterization of the solubility of this compound are indispensable for its effective application in research and development.

References

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Wenzel, M., et al. (2017). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 22(9), 1414. [Link]

- Avdeef, A. (2011). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.

- Bundgaard, H., & Nielsen, N. M. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(8), 881-885. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of D-Leucine Methyl Ester Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug development and peptide synthesis, the unambiguous characterization of starting materials is not merely a procedural formality; it is the bedrock of scientific integrity and reproducible outcomes. D-Leucine methyl ester hydrochloride (CAS: 5845-53-4), a key chiral building block, is frequently utilized in the synthesis of complex peptides and pharmaceutical agents.[1] Its purity, identity, and structural fidelity are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—NMR, IR, and MS—used to qualify this critical reagent. The methodologies and interpretations presented herein are designed to be a self-validating framework, empowering researchers to confirm the integrity of their materials with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, offering a precise map of the hydrogen (¹H) and carbon (¹³C) atomic framework. For a molecule like this compound, NMR confirms not only the core structure but also the presence of the hydrochloride salt through its effect on the amine group.

Proton (¹H) NMR Spectroscopy

¹H NMR analysis reveals the chemical environment of every proton in the molecule. The hydrochloride form protonates the primary amine to an ammonium group (-NH3+), whose protons become observable, often as a broad signal due to quadrupolar coupling with nitrogen and chemical exchange.

1.1.1 Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -NH₃⁺ | 8.4 - 8.8 | Broad Singlet | 3H | - | Protons on the ammonium group are deshielded and exchangeable. |

| α-CH | ~4.05 | Triplet | 1H | ~7.6 | Deshielded by the adjacent ester carbonyl and ammonium group. |

| -OCH₃ | ~3.70 | Singlet | 3H | - | Typical chemical shift for methyl ester protons. |

| β-CH₂ | ~1.75 | Multiplet | 2H | - | Adjacent to the chiral alpha-carbon and the γ-CH group. |

| γ-CH | ~1.60 | Multiplet | 1H | - | Methine proton on the isobutyl side chain. |

| δ-CH₃ | ~0.90 | Doublet | 6H | ~6.4 | Two magnetically equivalent methyl groups on the isobutyl side chain. |

1.1.2 Causality in Experimental Design

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the salt and its residual water peak does not obscure key signals. More importantly, the acidic N-H protons exchange slowly enough in DMSO-d₆ to be observed as a broad peak, confirming the ammonium salt form. In contrast, using deuterium oxide (D₂O) would result in rapid H/D exchange, causing the -NH₃⁺ signal to disappear, although this can be a useful confirmatory experiment.

1.1.3 Standard Operating Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (δ = 2.50 ppm for DMSO-d₆).

-

Analysis: Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

1.1.4 Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Standard acquisition involves proton decoupling to simplify the spectrum, yielding a single peak for each distinct carbon atom.

1.2.1 Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~171 | The carbonyl carbon is highly deshielded due to the double bond to oxygen. |

| α-C | ~52 | The alpha-carbon is attached to the electronegative nitrogen and carbonyl group. |

| -OCH₃ | ~53 | Methyl ester carbon, typically found in this region. |

| β-C | ~39 | Methylene carbon in the alkyl side chain. |

| γ-C | ~24 | Methine carbon in the isobutyl group. |

| δ-C | ~22, ~21 | Two distinct signals for the diastereotopic methyl carbons of the isobutyl group. |

1.2.2 Standard Operating Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of solvent) to improve the signal-to-noise ratio.

-

Instrument Setup: Tune the spectrometer probe to the ¹³C frequency.

-

Acquisition: Utilize a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Processing & Analysis: Process the data as with ¹H NMR and reference the spectrum to the solvent peak (δ = 39.52 ppm for DMSO-d₆).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to their vibrational modes.

2.1.1 Predicted IR Absorption Bands (KBr or ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100 - 2800 | N-H Stretch | Strong, Broad | -NH₃⁺ (Ammonium) |

| 2960 - 2870 | C-H Stretch | Medium-Strong | Alkyl (isobutyl, methyl) |

| ~1745 | C=O Stretch | Strong, Sharp | Ester Carbonyl |

| ~1580 | N-H Bend (asymmetric) | Medium | -NH₃⁺ (Ammonium) |

| ~1500 | N-H Bend (symmetric) | Medium | -NH₃⁺ (Ammonium) |

| ~1220 | C-O Stretch | Strong | Ester C-O bond |

2.1.2 Interpretation Insights The IR spectrum provides a definitive checklist for the molecule's functional components. The most telling absorptions are the strong, sharp ester carbonyl (C=O) stretch around 1745 cm⁻¹ and the very broad, strong band centered around 3000 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.[2] This broadness is a direct result of extensive hydrogen bonding in the solid state.

2.1.3 Standard Operating Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify key functional group peaks.

2.1.4 Workflow for FTIR Data Acquisition

Caption: Major fragmentation pathways for protonated D-Leucine Methyl Ester.

Conclusion: A Triad of Analytical Confidence

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic convergence of NMR, IR, and MS. ¹H and ¹³C NMR definitively establish the covalent structure and stereochemical purity. IR spectroscopy provides rapid confirmation of essential functional groups, verifying the ester and ammonium salt forms. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that substantiates the core structure. Together, these techniques form a robust analytical triad, ensuring that the material meets the stringent quality standards required for research and development in the pharmaceutical industry.

References

Sources

The road less traveled: A technical guide to the biological significance of D-amino acids in peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered anomalies in a biological world dominated by L-amino acids, D-amino acids are emerging from the shadows as key players in a multitude of physiological and pathological processes. Their incorporation into peptides, once thought to be a rare occurrence, is now recognized as a significant post-translational modification that profoundly impacts peptide structure, function, and stability. This technical guide provides an in-depth exploration of the biological significance of D-amino acids in peptides, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the natural occurrence of D-amino acid-containing peptides (DAACPs), the enzymatic and non-enzymatic mechanisms of their formation, and their diverse functional roles, from neurotransmission to antimicrobial defense. Furthermore, this guide will illuminate the transformative potential of D-amino acids in peptide-based drug discovery, detailing how their strategic incorporation can overcome the inherent limitations of L-peptides, such as proteolytic instability and poor bioavailability. We will provide detailed methodologies for the synthesis and analysis of D-amino acid-containing peptides, equipping researchers with the practical knowledge to harness the unique properties of these fascinating molecules.

The Chirality Conundrum: An Introduction to D-Amino Acids in Peptides

The building blocks of proteins, amino acids, exist as two mirror-image forms, or enantiomers: the levorotatory (L) and dextrorotatory (D) forms.[1] For decades, the central dogma of molecular biology held that proteins are exclusively composed of L-amino acids. However, a growing body of evidence has shattered this long-held belief, revealing the widespread presence and functional importance of D-amino acids in peptides across all domains of life.[2][3]

D-amino acid-containing peptides (DAACPs) are not mere curiosities; they are biologically active molecules with distinct properties conferred by the unique stereochemistry of their D-amino acid residues.[1] The incorporation of a D-amino acid can dramatically alter a peptide's three-dimensional structure, influencing its interactions with biological targets and its susceptibility to enzymatic degradation.[2][4] This guide will navigate the fascinating world of DAACPs, from their fundamental biology to their therapeutic applications.

Natural Occurrence and Biosynthesis of D-Amino Acid-Containing Peptides

DAACPs are found in a remarkable diversity of organisms, from bacteria to humans, where they perform a wide array of biological functions.

Microbial Origins: A Defense and Communication Strategy

Bacteria are prolific producers of DAACPs, which often play crucial roles in their survival and interaction with their environment.

-

Bacterial Cell Wall: D-alanine and D-glutamate are integral components of peptidoglycan, the major structural component of the bacterial cell wall.[1][5] The presence of these D-amino acids provides resistance to proteases that would otherwise degrade the cell wall.[1][6]

-

Antimicrobial Peptides (AMPs): Many bacterial AMPs, such as gramicidin S and bacitracin, contain D-amino acids.[5][7] This incorporation enhances their stability against host proteases, prolonging their antimicrobial activity.[4][5]

Venom Peptides: Potent and Stable Toxins

The venoms of various animals, including spiders, scorpions, and cone snails, are rich sources of DAACPs.[3][8] The presence of D-amino acids in these toxins contributes to their high potency and stability, making them effective tools for predation and defense.[3] For example, some venom peptides exhibit enhanced resistance to enzymatic degradation, allowing them to persist in the prey's bloodstream and exert their toxic effects.[3]

The Mammalian Enigma: D-Amino Acids in the Nervous and Endocrine Systems

The discovery of free D-amino acids and DAACPs in mammals, particularly in the nervous and endocrine systems, has opened up new avenues of research into their physiological roles.[9][10]

-

Neurotransmission: D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][9][11] D-aspartate also functions as a neurotransmitter and is involved in neuronal development.[1][11]

-

Endocrine Regulation: D-aspartate has been implicated in the regulation of hormone synthesis and release in the endocrine system.[10]

Mechanisms of D-Amino Acid Incorporation

The incorporation of D-amino acids into peptides can occur through two primary mechanisms:

-

Enzymatic Conversion: Racemases are enzymes that catalyze the conversion of L-amino acids to their D-enantiomers.[1] Serine racemase, for instance, is responsible for the synthesis of D-serine in the mammalian brain.[1] In some bacteria, nonribosomal peptide synthetases (NRPSs) can directly incorporate D-amino acids during peptide synthesis.[12]

-

Non-Enzymatic Racemization: L-amino acids within peptides can undergo spontaneous, non-enzymatic conversion to D-amino acids over time.[1] This process, known as racemization, is associated with aging and has been observed in long-lived proteins in tissues like the eye lens and brain.[1][2] The accumulation of D-amino acids through racemization can lead to protein misfolding and aggregation, contributing to age-related diseases such as Alzheimer's and cataracts.[1][2]

Sources

- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. lifetein.com [lifetein.com]

- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [mdpi.com]

- 6. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

The Strategic Incorporation of D-Leucine for Enhanced Peptide Stability: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Stability in Peptide Therapeutics

Peptides represent a burgeoning class of therapeutics, offering high specificity and potency with a favorable safety profile. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to proteolytic degradation in vivo. This rapid clearance necessitates frequent administration and can limit therapeutic efficacy. A key strategy to overcome this hurdle is the site-specific incorporation of non-canonical amino acids, with D-amino acids, the enantiomers of the naturally occurring L-amino acids, being a particularly effective tool. This guide provides an in-depth technical exploration of the role of D-leucine in enhancing peptide stability, offering mechanistic insights, practical experimental protocols, and a balanced perspective on the associated benefits and considerations for researchers, scientists, and drug development professionals.

The Chirality Advantage: Why D-Amino Acids Confer Proteolytic Resistance

The fundamental principle behind the stabilizing effect of D-amino acids lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid, such as D-leucine, disrupts this recognition at a molecular level.

Mechanism of Protease Resistance: A Tale of Steric Hindrance

Proteases possess a highly specific active site, a three-dimensional pocket that accommodates the substrate peptide in a precise orientation for catalysis. The side chains of the amino acids surrounding the scissile bond fit into specific subsites (S1, S2, S1', S2', etc.) of the protease. The incorporation of a D-leucine residue introduces a profound steric clash within this active site. The altered stereochemistry of the α-carbon and the consequent reorientation of the isobutyl side chain of D-leucine prevent the peptide from adopting the necessary conformation to bind effectively to the enzyme's active site.[1][2] This steric hindrance physically obstructs the catalytic machinery of the protease, rendering the adjacent peptide bonds resistant to cleavage.[3]

Impact of D-Leucine on Peptide Structure and Function: A Balancing Act

While enhancing stability, the introduction of a chiral center with a D-configuration can influence the peptide's secondary structure and, consequently, its biological activity. A thorough understanding and characterization of these effects are paramount.

Conformational Perturbations: The Case of α-Helicity

In α-helical peptides, the substitution of an L-amino acid with its D-enantiomer can be disruptive. D-amino acids have a propensity to break or kink α-helices due to the unfavorable steric interactions of their side chains with the preceding carbonyl group in the helical turn.[4] However, the extent of this disruption is context-dependent, influenced by the position of the substitution and the surrounding amino acid sequence. In some instances, a single D-leucine substitution may only cause a local perturbation, with the overall helical structure remaining largely intact.[3][5]

Circular Dichroism (CD) spectroscopy is an indispensable tool for assessing these conformational changes. A typical α-helical peptide exhibits characteristic negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. A decrease in the mean residue ellipticity at 222 nm ([θ]222) upon D-leucine substitution is indicative of a loss of helical content.[6][7]

Bioactivity: A Double-Edged Sword

The impact of D-leucine substitution on bioactivity is highly specific to the peptide and its target. In cases where a precise three-dimensional conformation is crucial for receptor binding, a significant structural perturbation caused by D-leucine can lead to a reduction or complete loss of activity.[8] Conversely, in some instances, the altered conformation can lead to enhanced or novel activities.